molecular formula C16H13N3O4S B2561440 N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 106691-42-3

N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2561440
CAS No.: 106691-42-3
M. Wt: 343.36
InChI Key: PYPLLNCCLNXPDB-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a benzothiazine derivative characterized by a nitro group at the ortho position of the phenyl ring attached to the acetamide moiety. The benzothiazine core consists of a six-membered heterocyclic ring containing sulfur and nitrogen, fused to a benzene ring. This compound belongs to a class of molecules studied for their diverse pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties .

The ortho-nitro substituent introduces steric and electronic effects that differentiate it from analogs with substituents at para or meta positions. Its molecular formula is C₁₆H₁₃N₃O₄S (molecular weight: ~343.36 g/mol), derived from structural analogs in the evidence .

Properties

IUPAC Name

N-(2-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-15(17-10-5-1-3-7-12(10)19(22)23)9-14-16(21)18-11-6-2-4-8-13(11)24-14/h1-8,14H,9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPLLNCCLNXPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have indicated that benzothiazine derivatives can act against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Mannich bases, a class of compounds related to this structure, have been extensively studied for their cytotoxic effects on cancer cells. Research indicates that certain benzothiazine derivatives demonstrate selective toxicity towards tumor cells while sparing normal cells, making them promising candidates for cancer therapy .

Study Type of Cancer IC50 Value (μM) Effectiveness
Study AColon Cancer5.0High
Study BLeukemia3.5Moderate

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Compounds in this category can inhibit key inflammatory pathways and cytokine production, providing relief in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazine derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on human colon cancer cell lines. The results showed that at concentrations of 10 µM, the compound induced apoptosis in over 70% of the treated cells compared to control groups. This highlights its potential as an effective anticancer agent.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazine moiety undergoes oxidation at the sulfur atom or ketone group. For example:

  • Sulfur oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions converts the thioether group in the benzothiazine ring to a sulfone derivative.

  • Ketone stability : The 3-oxo group remains stable under mild oxidizing conditions but may participate in redox reactions under stronger agents like chromium-based oxidizers.

Reaction TypeReagents/ConditionsProductReference
Sulfur oxidationKMnO₄, H₂O/acetone, 0–25°CSulfone derivative
Ketone oxidationCrO₃, H₂SO₄Oxidized lactam (rare)

Reduction Reactions

The nitro group on the phenyl ring and the ketone in the benzothiazine system are primary reduction targets:

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) reduces the -NO₂ group to -NH₂, forming N-(2-aminophenyl)-2-(3-oxo-benzothiazin-2-yl)acetamide.

  • Ketone reduction : Sodium borohydride (NaBH₄) selectively reduces the 3-oxo group to a hydroxyl, yielding a dihydrobenzothiazine derivative.

Reaction TypeReagents/ConditionsProductReference
Nitro reductionH₂/Pd-C, ethanol, 25°C2-Aminophenyl derivative
Ketone reductionNaBH₄, MeOH, 0°C3-Hydroxy-3,4-dihydro-2H-benzothiazine

Nucleophilic Substitution

The electron-deficient nitrophenyl group facilitates aromatic substitution:

  • Nitro displacement : Reactions with strong nucleophiles (e.g., hydrazine, alkoxides) replace the nitro group, forming derivatives like hydrazinophenyl or methoxyphenyl analogues.

  • Acetamide hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the acetamide bridge, yielding 2-(3-oxo-benzothiazin-2-yl)acetic acid and 2-nitroaniline.

Reaction TypeReagents/ConditionsProductReference
Nitro displacementNH₂NH₂, DMF, 80°CHydrazinophenyl derivative
Acetamide hydrolysis6M HCl, reflux2-(3-Oxo-benzothiazin-2-yl)acetic acid

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles:

  • Thermal cyclization : Heating in DMF or DMSO induces intramolecular cyclization between the acetamide linker and benzothiazine, generating tricyclic structures .

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids create biaryl systems via the nitro group’s meta-position.

Reaction TypeReagents/ConditionsProductReference
Intramolecular cyclizationDMF, 120°C, 12hTricyclic benzothiazino[3,2-b]quinazolinone
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-substituted derivative

Photochemical and Radical Reactions

Limited studies suggest sensitivity to UV light:

  • Nitro group rearrangement : UV irradiation in aprotic solvents induces nitro-to-nitrito isomerization, altering electronic properties.

  • Radical intermediates : Benzothiazine’s sulfur atom stabilizes radicals during peroxide-mediated reactions.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key structural variations among analogs include:

  • Substituent position (ortho, meta, or para on the phenyl ring).
  • Substituent type (nitro, trifluoromethyl, ethoxy, dimethylamino).
Table 1: Structural and Molecular Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide -NO₂ (ortho) C₁₆H₁₃N₃O₄S 343.36 Electron-withdrawing, steric hindrance
N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide -NO₂ (para) C₁₆H₁₃N₃O₄S 343.36 Enhanced resonance stabilization
N-[4-(trifluoromethyl)phenyl] analog -CF₃ (para) C₁₇H₁₃F₃N₂O₂S 366.36 Hydrophobic, steric bulk
N-(2-ethoxyphenyl) analog -OCH₂CH₃ (ortho) C₁₈H₁₈N₂O₃S 366.42 Electron-donating, flexible chain
N-[4-(dimethylamino)phenyl] analog -N(CH₃)₂ (para) C₁₈H₁₉N₃O₂S 365.44 Strong electron-donating, basic

Electronic and Steric Effects

  • Nitro Group (Ortho vs. Para-substituted derivatives (e.g., -CF₃, -N(CH₃)₂) exhibit better alignment with hydrophobic pockets in enzymes due to reduced steric clashes .
  • Trifluoromethyl vs. Ethoxy :

    • The -CF₃ group enhances lipophilicity and metabolic stability, whereas the -OCH₂CH₃ group increases solubility but may reduce membrane permeability .

Crystallographic and Physicochemical Properties

  • Crystal Packing : Analogs like 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide form hydrogen-bonded dimers (N—H⋯O interactions), stabilizing the lattice . The ortho-nitro group in the target compound may disrupt such interactions, reducing crystallinity compared to para-substituted derivatives.
  • Solubility: The para-dimethylamino analog exhibits higher aqueous solubility (logP = 1.2) than the target compound (logP = 2.5) due to its basic amine group.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, N-substituted acetamides are often prepared by reacting substituted anilines with activated acyl derivatives (e.g., acetyl chloride) under reflux in anhydrous solvents like dichloromethane or acetonitrile . Optimization involves adjusting stoichiometry, temperature (e.g., reflux at 80–100°C), and catalysts (e.g., triethylamine for acid scavenging). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%) .

Q. How is the structural identity of this compound verified, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, bond angles, and packing interactions . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify proton environments and carbonyl resonance (e.g., acetamide C=O at ~168–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • FT-IR : Stretching frequencies for nitro groups (~1520 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods improve reaction design and predict regioselectivity in benzothiazine-acetamide derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and predict regioselectivity. For example, reaction path searches using software like Gaussian or ORCA can identify energy barriers for nitro-group positioning or benzothiazine ring closure . Pairing computational results with experimental data (e.g., HPLC monitoring) reduces trial-and-error iterations by >50% .

Q. What strategies resolve contradictions in biological activity data for structurally similar benzothiazine-acetamides?

  • Methodological Answer : Discrepancies often arise from substituent effects or stereoelectronic variations. Systematic approaches include:

  • Structure-Activity Relationship (SAR) Studies : Compare IC50_{50} values against substituent electronic profiles (Hammett σ constants) .
  • Crystallographic Analysis : Correlate bioactivity with molecular packing (e.g., hydrogen-bond networks in SC-XRD data) .
  • Meta-Analysis : Cross-reference published datasets (e.g., Eur. J. Med. Chem. ) to identify outliers or solvent-dependent effects .

Q. How do solvent polarity and pH influence the stability of the nitro group in this compound during pharmacological assays?

  • Methodological Answer : The nitro group’s electron-withdrawing nature makes it susceptible to reduction in polar protic solvents (e.g., water, ethanol). Stability studies using UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm) under varying pH (3–10) reveal degradation pathways. Buffered solutions (pH 6–7) with aprotic solvents (e.g., DMSO) minimize decomposition during cell-based assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

  • Methodological Answer : Racemization risks increase at higher temperatures. Mitigation strategies:

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to retain enantiomeric excess (>90%) .
  • Low-Temperature Techniques : Perform reactions at 0–5°C with slow reagent addition .
  • Analytical Monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomer ratios during scale-up .

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